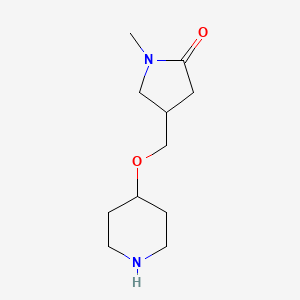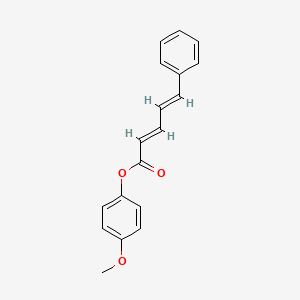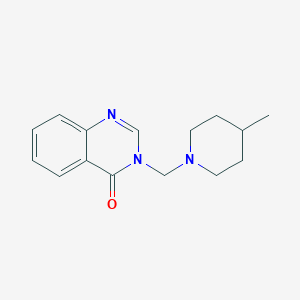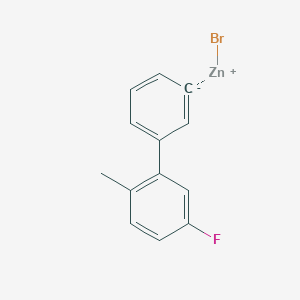
3-(3-Fluoro-6-methylphenyl)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-6-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-6-methylphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-6-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc intermediate. The general reaction scheme is as follows:
3−Fluoro-6-methylbromobenzene+Zn→3−(3−Fluoro-6-methylphenyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is crucial for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-6-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Ketones and alcohols: from oxidation.
Hydrocarbons: from reduction.
Biaryl compounds: from cross-coupling reactions.
Scientific Research Applications
3-(3-Fluoro-6-methylphenyl)phenylzinc bromide is extensively used in scientific research, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is used in the modification of biomolecules for studying biological pathways.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-6-methylphenyl)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The organozinc compound reacts with electrophilic partners, facilitated by a palladium or nickel catalyst, to form carbon-carbon bonds. The fluorine and methyl groups on the phenyl ring influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 3-Fluoro-6-methylphenylzinc chloride
- 3-Fluoro-6-methylphenylmagnesium bromide
Uniqueness
3-(3-Fluoro-6-methylphenyl)phenylzinc bromide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in organic synthesis.
Properties
Molecular Formula |
C13H10BrFZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);4-fluoro-1-methyl-2-phenylbenzene |
InChI |
InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GGGDUFRDKSKNQM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


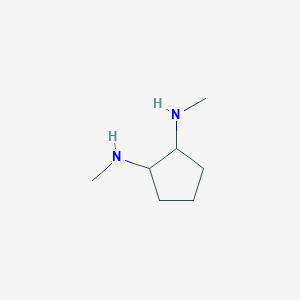
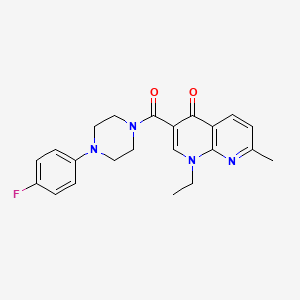
![6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14871488.png)
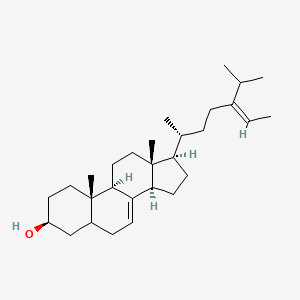
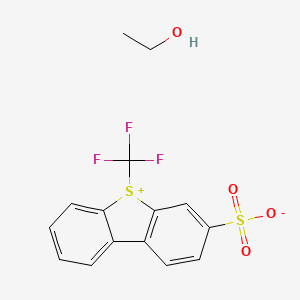
![8-Ethyl-6-azaspiro[3.4]octan-7-one](/img/structure/B14871523.png)
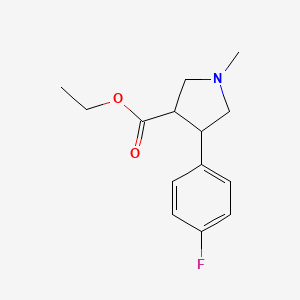
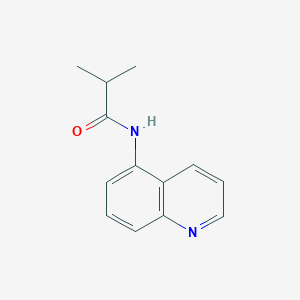

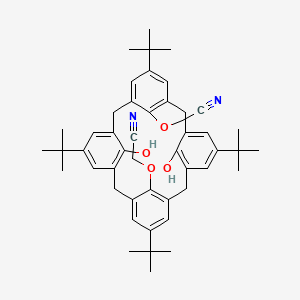
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B14871539.png)
